

Emavusertib: A Multi-Kinase Inhibitor with Therapeutic Potential Beyond IRAK-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Emavusertib*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Emavusertib (CA-4948) is an orally bioavailable small molecule that has garnered significant attention as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). While its activity against IRAK-4 in the context of hematologic malignancies is a primary focus of clinical investigation, a comprehensive understanding of its broader molecular targets is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This technical guide provides a detailed overview of the molecular targets of **Emavusertib** beyond IRAK-4, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Analysis of Emavusertib's Kinase Inhibition Profile

Emavusertib exhibits inhibitory activity against a range of kinases beyond its primary target, IRAK-4. The following tables summarize the available quantitative data on its binding affinities and inhibitory concentrations.

Target	Parameter	Value (nM)	Notes
Primary Target			
IRAK-4	Kd	23	Determined by FRET kinase assay[1].
IRAK-4	IC50	57	
IRAK Family Selectivity			
IRAK-1	Kd	12,000	Over 500-fold more selective for IRAK-4 than IRAK-1[2].
IRAK-2	Kd	>20,000	
IRAK-3	Kd	8,500	
Other Significant Targets			
CLK1	Kd	10	
CLK2	Kd	20	
CLK4	Kd	14	
FLT3	Kd	31	
DYRK1A	Kd	25	
Haspin (GSG2)	Kd	32	
TrkA	Kd	130	

Table 1: Binding Affinities (Kd) of **Emavusertib** for Various Kinases.

Target/Cell Line	Parameter	Value (nM)	Notes
FLT3-ITD positive MOLM-13 cells	IC50	150	Cellular antiproliferative activity[3][4].
TLR-Stimulated THP- 1 Cells	IC50	<250	Inhibition of TNF- α , IL- 1 β , IL-6, and IL-8 release[2].

Table 2: Cellular Inhibitory Concentrations (IC50) of **Emavusertib**.

A broad kinome scan revealed that at a concentration of 1 μ M, **Emavusertib** significantly inhibits several other kinases, with FLT3 and the CLK family kinases being the most prominent[5].

Kinase Family	Members with >90% Inhibition at 1 μ M
CLK	CLK1, CLK2, CLK4
FLT3	FLT3

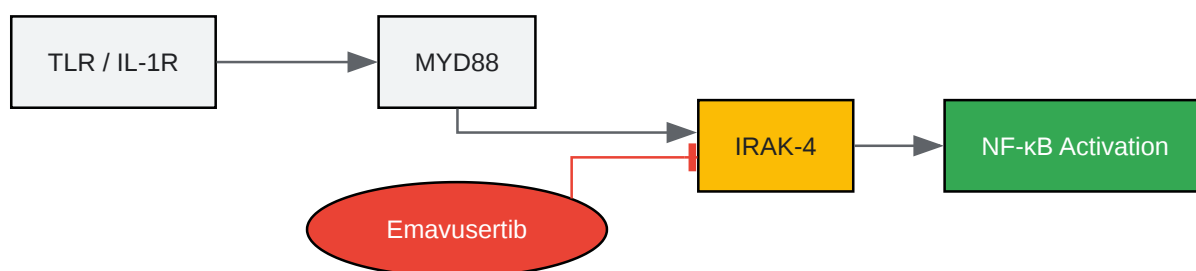
Table 3: Kinases with High Percentage of Inhibition by **Emavusertib** at 1 μ M.

Key Signaling Pathways Targeted by Emavusertib

Emavusertib's therapeutic effects are mediated through the inhibition of key signaling pathways involved in inflammation and cancer cell proliferation.

IRAK-4 Signaling Pathway

IRAK-4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 initiates a signaling cascade that leads to the activation of the transcription factor NF- κ B, a key regulator of inflammatory responses and cell survival[6]. In certain hematologic malignancies, mutations in MYD88 or overexpression of a long isoform of IRAK-4 (IRAK4-L) lead to constitutive activation of this pathway, promoting cancer cell growth[6].

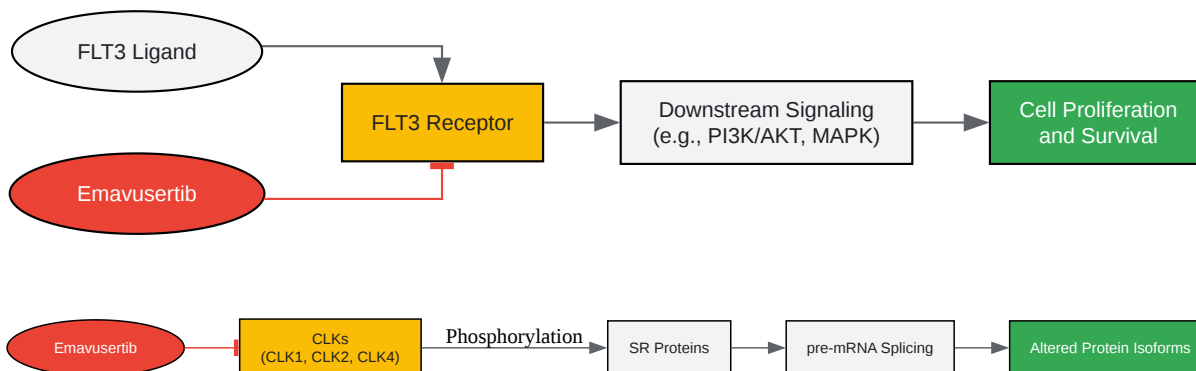


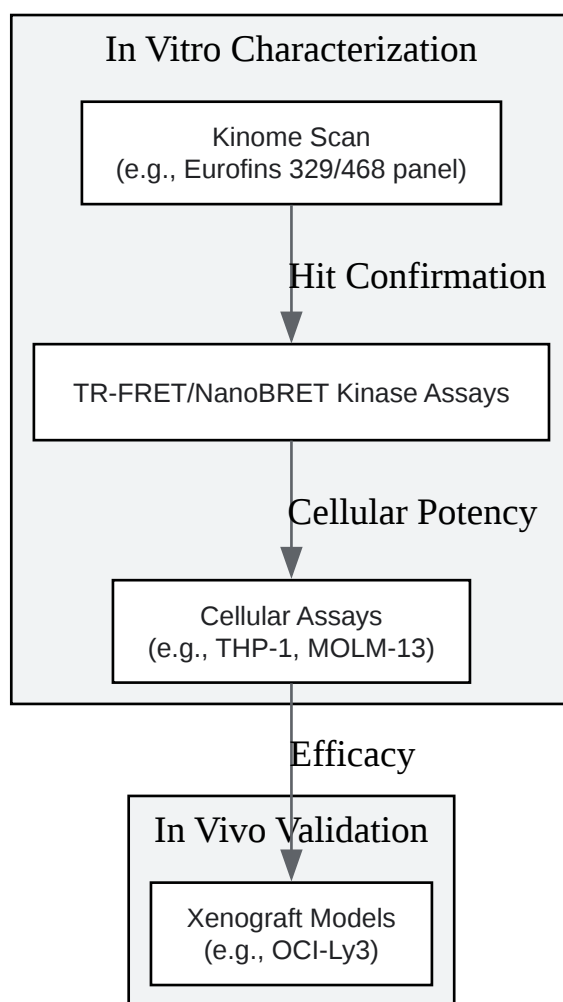
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IRAK-4 Signaling Pathway

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell growth.





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- To cite this document: BenchChem. [Emavusertib: A Multi-Kinase Inhibitor with Therapeutic Potential Beyond IRAK-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028269#molecular-targets-of-emavusertib-beyond-irak-4]

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